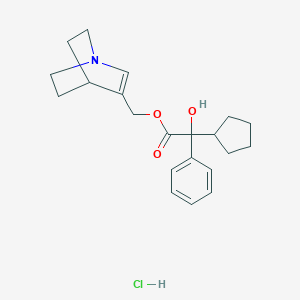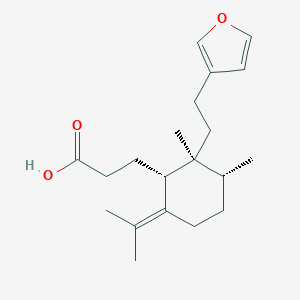
Secochiliotrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secochiliotrin is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is a member of the secoiridoid family, which is widely distributed in plants and has been shown to possess various biological activities. In
Mécanisme D'action
The mechanism of action of secochiliotrin is not fully understood. However, it has been suggested that its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses. In addition, secochiliotrin has been shown to induce apoptosis in cancer cells, which may be related to its anti-tumor effects.
Effets Biochimiques Et Physiologiques
Secochiliotrin has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, secochiliotrin has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of secochiliotrin is that it is a naturally occurring compound, which makes it a potentially safer alternative to synthetic drugs. In addition, secochiliotrin has been shown to have low toxicity and few side effects. However, one limitation of secochiliotrin is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of secochiliotrin. One area of research is the development of secochiliotrin-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of secochiliotrin's anti-tumor effects and its potential use in cancer therapy. Additionally, more studies are needed to fully understand the mechanism of action of secochiliotrin and its effects on various physiological systems.
Conclusion
In conclusion, secochiliotrin is a naturally occurring compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive candidate for drug development. While there are still many unanswered questions about the mechanism of action of secochiliotrin, its low toxicity and few side effects make it a promising avenue for future research.
Méthodes De Synthèse
Secochiliotrin is extracted from the dried fruits of the plant Schisandra sphenanthera. The extraction process involves grinding the dried fruits into a fine powder and then extracting the secochiliotrin using a solvent such as methanol or ethanol. The extract is then purified using various chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography. The final product is a white crystalline powder.
Applications De Recherche Scientifique
Secochiliotrin has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, secochiliotrin has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
102904-60-9 |
|---|---|
Nom du produit |
Secochiliotrin |
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid |
InChI |
InChI=1S/C20H30O3/c1-14(2)17-6-5-15(3)20(4,18(17)7-8-19(21)22)11-9-16-10-12-23-13-16/h10,12-13,15,18H,5-9,11H2,1-4H3,(H,21,22)/t15-,18+,20+/m1/s1 |
Clé InChI |
OMCFKAYBHWTBQV-BPAFIMBUSA-N |
SMILES isomérique |
C[C@@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)CCC2=COC=C2)CCC(=O)O |
SMILES |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
SMILES canonique |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



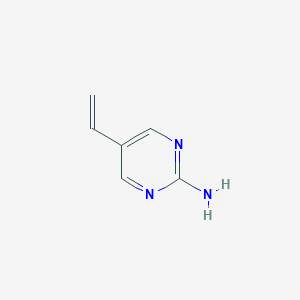
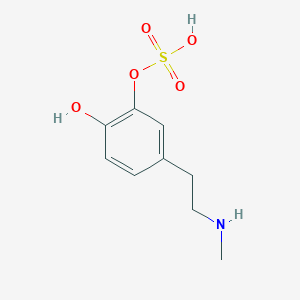
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
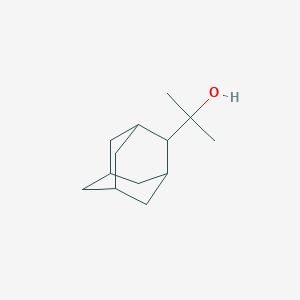
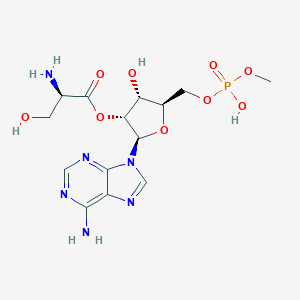
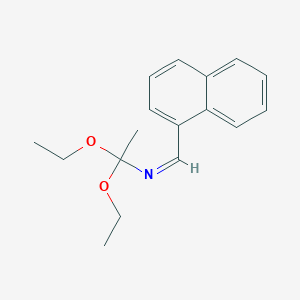
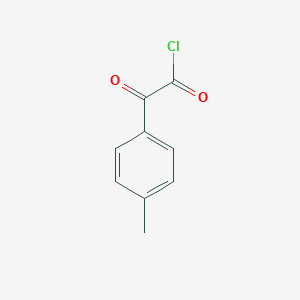
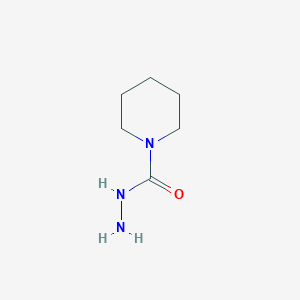
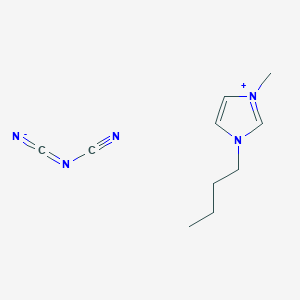
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
